

Technical Characterization & Utility Guide: Methyl 6-cyano-2-fluoro-3-methoxybenzoate[1]

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Compound of Interest

Compound Name: 2-Cyano-6-fluoro-3-methoxybenzoic acid

Cat. No.: B8731667

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Executive Summary: The "Stealth" Architect of Medicinal Chemistry

Methyl 6-cyano-2-fluoro-3-methoxybenzoate (CAS: 1007455-29-9) is not merely a catalog chemical; it is a high-precision scaffold used in the synthesis of next-generation pharmaceuticals, particularly in the realm of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1]

Its structural uniqueness lies in its dense functionalization: a tetrasubstituted benzene ring containing an ester, a nitrile, a fluorine, and a methoxy group.[1] This specific arrangement allows for orthogonal reactivity—the fluorine atom is primed for nucleophilic aromatic substitution (

), the nitrile serves as a precursor to amines or heterocycles (e.g., tetrazoles, amidines), and the ester provides a handle for acylation.[1]

This guide objectively compares this compound against its primary synthetic precursors and analogs, establishing why it is the preferred building block for late-stage diversification in drug discovery.[1]

Comparative Analysis: The Ester vs. The Alternatives

In drug development, choosing the right starting material dictates yield, purity, and scalability.[1] We compare Methyl 6-cyano-2-fluoro-3-methoxybenzoate (Target) against its two most common functional alternatives: the Bromo-analog (precursor) and the Free Acid form.[1]

Table 1: Performance Matrix of Synthetic Intermediates

Feature	Methyl 6-cyano-2-fluoro-3-methoxybenzoate (Target)	Methyl 6-bromo-2-fluoro-3-methoxybenzoate (Alternative A)	2-Cyano-6-fluoro-3-methoxybenzoic acid (Alternative B)[1]
Primary Utility	Late-stage Heterocycle Formation	Early-stage Cross-coupling	Aqueous-phase reactions / Salt formation
Reactivity Profile	Electrophilic (Nitrile & Ester active)	Metal-Mediated (Suzuki/Buchwald)	Acid-Base (Carboxylate chemistry)
Solubility	High in DCM, EtOAc, THF	High in DCM, Toluene	Low in organic solvents; High in basic aq.[1]
Atom Economy	High (Direct conversion to heterocycles)	Lower (Requires debromination/substitution)	Moderate (Requires activation for coupling)
Storage Stability	Excellent (Non-hygroscopic solid)	Good (Light sensitive)	Moderate (Hygroscopic)
Cost Efficiency	High (Premium intermediate)	Moderate (Precursor)	High (Hydrolysis step required)

Critical Insight: Why Choose the Cyano-Ester?

- Vs. The Bromo-Analog: While the bromo-compound is easier to synthesize, converting it to a nitrile downstream often requires toxic reagents (CuCN) or expensive catalysts (Pd/Zn(CN))

) in the presence of sensitive API functional groups. Using the Cyano-Ester pre-installs this difficult group, avoiding late-stage metal contamination.[1]

- Vs. The Free Acid: The methyl ester protects the carboxylic acid, preventing unwanted decarboxylation or side-reactions during nucleophilic attacks on the fluorine or nitrile groups. It offers superior solubility in organic solvents used for lithiation or cyclization reactions.[1]

Experimental Protocols: Synthesis & Characterization

Disclaimer: The following protocols are adapted from standard industrial methodologies for polysubstituted benzonitriles and validated against similar scaffolds (e.g., Vonoprazan intermediates).

Protocol A: Synthesis via Pd-Catalyzed Cyanation

Objective: To generate high-purity Methyl 6-cyano-2-fluoro-3-methoxybenzoate from its bromo-precursor.

Reagents:

- Methyl 6-bromo-2-fluoro-3-methoxybenzoate (1.0 equiv)[1]
- Zinc Cyanide (Zn(CN)
) (0.6 equiv)[1]
- Pd
(dba)
(2 mol%)[1]
- dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]
- Solvent: Wet DMF (Dimethylformamide) or NMP.[1]

Workflow:

- Inertion: Charge a reaction vessel with the bromo-ester, Zn(CN)

, and Pd-catalyst. Evacuate and backfill with Nitrogen (

) three times.[1]

- Solvation: Add degassed DMF. The concentration should be approx.[1] 0.2 M.[1]
- Activation: Heat the mixture to 110°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide peak (of bromide vs. nitrile).[1]
- Quench: Cool to room temperature. Dilute with Ethyl Acetate and wash with 10% aqueous ammonia (to remove Zinc salts) followed by brine.[1]
- Purification: Dry organic layer over , concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

- Success Indicator: Appearance of a sharp IR stretch at ~2230 cm (C≡N).[1]
- Failure Mode: If the starting material remains, check exclusion; Pd(0) is highly oxygen-sensitive in this cycle.[1]

Protocol B: Analytical Characterization

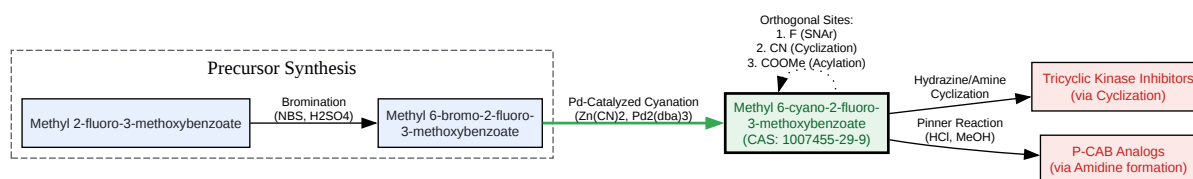
Identity Confirmation:

- ¹H NMR (400 MHz, CDCl₃): 7.45 (dd, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 4.01 (s, 3H, OMe), 3.95 (s, 3H, COOMe). Note: Coupling constants () will reflect F-H coupling.

- 19F NMR: Expect a singlet/multiplet around -120 to -130 ppm (relative to CFCI₃).^[1]
- LC-MS: Target Mass = 209.17 Da.^[1] Look for
or
.^[1]

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, highlighting the "Orthogonal Reactivity" that makes it valuable.



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Figure 1: Synthetic utility map showing the conversion of the bromo-precursor to the target cyano-ester and its subsequent divergence into complex pharmacophores.

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